2-(3,5-dimethylisoxazol-4-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-4-6-14(7-5-11)17-8-15(21-24-17)10-19-18(22)9-16-12(2)20-23-13(16)3/h4-8H,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXCGNUVLMMOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide (CAS Number: 851187-80-9) is a member of the isoxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes two isoxazole rings and an acetamide group. The molecular formula is , with a molecular weight of approximately 336.4 g/mol. The presence of multiple functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : The isoxazole ring is known to modulate inflammatory pathways.
- Potential Anticancer Activity : Preliminary studies suggest cytotoxic effects against specific cancer cell lines.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It could interact with receptors that play roles in pain modulation and neurotransmitter systems.
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of similar isoxazole derivatives, compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, indicating strong potential for therapeutic use in treating infections .
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of isoxazole derivatives. Compounds similar to our target showed inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could alleviate conditions like arthritis or chronic inflammation .
Study 3: Cytotoxicity Against Cancer Cells
Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) as low as 3.18 µM against MCF-7 breast cancer cells. This suggests that the compound could be further investigated as a potential anticancer agent .
Data Table
Comparison with Similar Compounds
Key Findings :
- Chain Length : Propanamide derivatives (e.g., CAS 1209267-96-8) exhibit higher molecular flexibility, which may improve binding to conformational-sensitive targets but reduce metabolic stability compared to acetamides .
- Halogen vs. Methyl Substitutions : Chlorophenyl analogs (e.g., CAS 1211265-53-0) show enhanced electronic interactions due to the chlorine atom’s electronegativity, whereas the p-tolyl group in the target compound favors hydrophobic interactions .
Pharmacokinetic and Bioactivity Trends
Evidence from structurally related compounds highlights critical trends:
- (E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Bioactivity score: 6.554) and (E)-N-(3-Hydroxyisoxazol-5-yl)-... (Score: 6.815) demonstrate that electron-withdrawing groups (e.g., fluorine) reduce bioactivity compared to electron-donating groups (e.g., hydroxyl) in similar scaffolds . This suggests that the p-tolyl group’s methyl substituent in the target compound may balance electronic and hydrophobic effects for optimal activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,5-dimethylisoxazol-4-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields structurally similar acetamide derivatives (70–80% yield after recrystallization) . Reaction monitoring via TLC and purification using pet-ether or ethanol are critical for purity. Optimizing molar ratios (e.g., 1:1 for amine and acyl chloride) and solvent choice (e.g., acetic acid for cyclization) minimizes byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H-NMR : Analyze aromatic proton environments (e.g., δ 7.36–7.72 ppm for aryl-H) and methyl/isoxazole substituents (δ 2.49–2.63 ppm) .
- IR : Confirm carbonyl (C=O) stretches near 1605–1679 cm⁻¹ .
- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 348 for isoxazole-thiadiazole hybrids) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?
- Methodological Answer : Solubility in DMSO or ethanol is essential for biological testing. Stability studies under varying pH (e.g., 4–10) and temperatures (25–37°C) should precede assays. Derivatives with electron-withdrawing groups (e.g., nitro) show reduced stability in acidic conditions, requiring inert storage (N₂ atmosphere, −20°C) .
Q. Which in vitro models are suitable for preliminary biological activity screening?
- Methodological Answer : Use cancer cell lines (e.g., MCF-7, HeLa) for anti-proliferative activity. Protocols involve MTT assays at 48–72 hours, with IC₅₀ calculations. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) are mandatory .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the isoxazole and acetamide moieties. For example:
- Replace p-tolyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
- Introduce morpholine or piperazine rings via amide coupling (e.g., using EDCI/HOBt) to improve solubility .
- Compare IC₅₀ values across analogues to identify critical pharmacophores .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR shifts)?
- Methodological Answer : Contradictions may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Re-run NMR under standardized conditions (e.g., DMSO-d₆ at 25°C) and cross-validate with X-ray crystallography or 2D-COSY . For example, thiadiazole-imine tautomerism in similar compounds causes δ 8.0–8.4 ppm variability .
Q. What strategies mitigate byproduct formation during multi-step synthesis?
- Methodological Answer :
- Step 1 : Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
- Step 2 : Optimize Pd-catalyzed cross-coupling conditions (e.g., Pd₂(dba)₃/BINAP in xylenes) to suppress homocoupling byproducts .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .
Q. How can in silico modeling predict metabolic liabilities of this compound?
- Methodological Answer : Use software like Schrödinger Suite or SwissADME to:
- Identify CYP450 oxidation sites (e.g., methyl groups on isoxazole).
- Predict logP (target 2–4 for blood-brain barrier penetration) and plasma protein binding (%PPB) .
- Validate with experimental microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. What analytical methods resolve challenges in quantifying low-concentration degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
